![molecular formula C7H8ClN3OS B2723155 5-Chloro-2-(ethylthio)pyrimidine-4-carboxamide CAS No. 902250-76-4](/img/structure/B2723155.png)
5-Chloro-2-(ethylthio)pyrimidine-4-carboxamide
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Overview
Description
“5-Chloro-2-(ethylthio)pyrimidine-4-carboxamide” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines involves numerous methods . For instance, organolithium reagents have been used in the preparation of pyrimidines . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular formula of “5-Chloro-2-(ethylthio)pyrimidine-4-carboxamide” is C6H5ClN2O2S . The average mass is 204.634 Da and the monoisotopic mass is 203.976028 Da .Chemical Reactions Analysis
Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Scientific Research Applications
Anti-Inflammatory Activities
Pyrimidines, including “5-Chloro-2-(ethylthio)pyrimidine-4-carboxamide”, are known to display a range of pharmacological effects including anti-inflammatory activities . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Synthesis Methods
Pyrimidines are synthesized using various methods . For instance, 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine was prepared using organolithium reagents . The nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
Structure-Activity Relationships (SARs)
The structure-activity relationships (SARs) of pyrimidine derivatives have been studied in detail . Detailed SAR analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
NF-κB and AP-1 Inhibitors
Some 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3’,5’-bis(trifluoromethyl)phenyl) carboxamides were recognized as NF-κB and AP-1 inhibitors . The tested derivatives were noticed to inhibit both IL-2 and IL-8 levels as well .
Regioselective Synthesis
The regioselective synthesis of new pyrimidine derivatives using organolithium reagents has been reported . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
Antibacterial and Antimicrobial Activities
Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities .
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
The mode of action of 5-Chloro-2-(ethylthio)pyrimidine-4-carboxamide involves its interaction with its targets. The compound may bind to its targets, altering their function and leading to changes in cellular processes .
properties
IUPAC Name |
5-chloro-2-ethylsulfanylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3OS/c1-2-13-7-10-3-4(8)5(11-7)6(9)12/h3H,2H2,1H3,(H2,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSFLIIRLIATIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(ethylthio)pyrimidine-4-carboxamide |
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